2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

Description

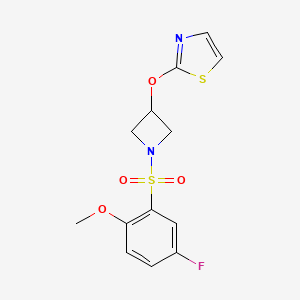

This compound features a thiazole core linked via an ether oxygen to an azetidine ring (a strained four-membered heterocycle), which is further sulfonylated by a 5-fluoro-2-methoxyphenyl group. The sulfonyl group enhances metabolic stability and binding affinity, while the fluorine atom at the 5-position of the phenyl ring improves lipophilicity and bioavailability. The azetidine’s small ring size may influence conformational rigidity and target engagement compared to larger heterocycles like piperidine or morpholine.

Synthesis likely involves multi-step reactions, including sulfonylation of azetidine, followed by coupling to the thiazole moiety. While direct synthesis data for this compound are unavailable, analogous methods from and suggest the use of nucleophilic substitution and catalytic coupling reactions in polar aprotic solvents (e.g., acetonitrile or DMF) .

Properties

IUPAC Name |

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O4S2/c1-19-11-3-2-9(14)6-12(11)22(17,18)16-7-10(8-16)20-13-15-4-5-21-13/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVQOTQHFZQJTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and suitable bases.

Attachment of the Fluoro-Substituted Methoxyphenyl Group: This step may involve nucleophilic aromatic substitution reactions.

Formation of the Thiazole Moiety: The thiazole ring can be synthesized through cyclization reactions involving thioamides and α-haloketones.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes and interactions.

Medicine: As a potential therapeutic agent for the treatment of various diseases.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

Pathways Involved: Signaling pathways, metabolic pathways, or other biological processes that are affected by the compound.

Comparison with Similar Compounds

Core Heterocycle Modifications

Azetidine vs. Piperidine/Morpholine :

- In contrast, piperidine derivatives (6-membered rings) in and exhibit improved solubility due to reduced ring strain but may have lower target specificity .

- Morpholine: Compounds with morpholine (e.g., ’s 5-morpholinosulfonylisatin) show higher aqueous solubility but reduced membrane permeability compared to azetidine-containing analogs .

Thiazole vs. Triazole/Thiadiazole :

- The thiazole core in the target compound offers moderate π-π stacking interactions. Triazole-containing analogs (e.g., ’s compounds 9a–e) exhibit stronger hydrogen bonding due to additional nitrogen atoms, which may improve antimicrobial activity but reduce metabolic stability .

- Thiadiazole derivatives () demonstrate broad-spectrum biological activities (e.g., antifungal, insecticidal) but often require higher doses due to rapid clearance .

Substituent Effects

Sulfonyl Group :

- The 5-fluoro-2-methoxyphenylsulfonyl group in the target compound likely enhances stability and target affinity. Non-sulfonylated analogs (e.g., ’s thioacetic acids) show lower plasma half-lives in pharmacokinetic studies .

- Fluorine vs. Other Halogens: Fluorine at the 5-position (as in the target) improves lipophilicity (logP ~2.5 estimated) compared to bromine (e.g., ’s 9c, logP ~3.1), which may reduce CNS toxicity but increase metabolic resistance .

Methoxy Group :

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

*Estimated or extrapolated from structural analogs.

Q & A

Basic: What are the standard synthetic routes for 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole?

Answer:

The synthesis typically involves multi-step protocols starting from commercially available precursors. Key steps include:

- Azetidine ring formation : Cyclization of 3-aminopropanol derivatives under basic conditions.

- Sulfonylation : Reaction of the azetidine intermediate with 5-fluoro-2-methoxyphenylsulfonyl chloride in solvents like dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .

- Thiazole coupling : Nucleophilic substitution between the azetidine-3-ol derivative and a thiazole precursor (e.g., 2-mercaptothiazole) using catalysts like copper(I) iodide in DMF at 60–80°C .

Purification often employs column chromatography or crystallization. Yield optimization requires precise pH and temperature control .

Basic: How is this compound characterized structurally and chemically?

Answer:

Characterization involves:

- Spectroscopy : H/C NMR for verifying substituent positions and stereochemistry. For example, the sulfonyl group’s F NMR signal appears at δ -110 to -115 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (344.4 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolves 3D conformation, bond angles (e.g., C-SO-N ≈ 117°), and packing interactions .

- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points (~180–190°C) and stability .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

Key strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency, while DCM minimizes side reactions during coupling .

- Catalyst optimization : Copper(I) catalysts with ligands (e.g., 1,10-phenanthroline) improve thiazole coupling yields by 15–20% .

- Temperature gradients : Stepwise heating (e.g., 0°C → 25°C during sulfonylation) reduces decomposition.

- In-line analytics : Use HPLC or TLC to monitor intermediates and terminate reactions at >90% conversion .

Advanced: How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?

Answer:

Contradictions arise from assay variability or structural analogs. Mitigation strategies:

- Dose-response profiling : Establish EC/IC curves across multiple cell lines (e.g., MCF-7 vs. HEK293) to differentiate selective toxicity .

- Target validation : Use CRISPR knockouts or siRNA to confirm involvement of suspected targets (e.g., kinase inhibition vs. receptor antagonism) .

- Structural analogs : Compare activity of derivatives lacking the sulfonyl group to isolate pharmacophores .

Advanced: What methodologies are used to study structure-activity relationships (SAR) for this compound?

Answer:

SAR studies involve:

- Analog synthesis : Modify substituents (e.g., replace 5-fluoro with chloro) to assess electronic effects on bioactivity .

- Molecular docking : AutoDock or Schrödinger Suite predicts binding modes to targets (e.g., COX-2 or EGFR kinases) .

- Free-Wilson analysis : Quantify contributions of substituents (e.g., methoxy vs. ethoxy) to potency using regression models .

Advanced: What computational approaches are used to model its interaction with biological targets?

Answer:

- Molecular Dynamics (MD) : Simulate binding stability (e.g., RMSD < 2 Å over 100 ns) to enzymes like thymidylate synthase .

- QM/MM calculations : Evaluate electronic interactions (e.g., sulfonyl group’s electron-withdrawing effect) at binding sites .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at the thiazole ring) using MOE or Discovery Studio .

Advanced: How is the compound’s stability under varying pH and temperature conditions assessed?

Answer:

- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–80°C) conditions .

- HPLC-MS analysis : Track degradation products (e.g., sulfonic acid derivatives) and quantify half-life (t > 48 hrs at pH 7.4) .

- Light exposure tests : ICH guidelines Q1B for photostability using UV/Vis spectroscopy .

Advanced: How can researchers resolve contradictions in spectral data interpretation (e.g., NOE vs. XRD)?

Answer:

- Dynamic NMR : Resolve conformational flexibility causing signal splitting (e.g., azetidine ring puckering) .

- XRD refinement : SHELXL or OLEX2 refines crystal structures to confirm NOE-predicted spatial arrangements .

- DFT calculations : Compare computed H NMR shifts (Gaussian 16) with experimental data to validate tautomerism .

Advanced: What are the proposed biodegradation pathways in environmental studies?

Answer:

- Microbial degradation : Soil microbiota (e.g., Pseudomonas) cleave sulfonyl groups via hydrolytic enzymes, forming 5-fluoro-2-methoxyphenol .

- Photolysis : UV irradiation in aqueous media generates thiazole-oxide intermediates, monitored by LC-QTOF .

- Ecotoxicity assays : Daphnia magna or Aliivibrio fischeri tests quantify acute/chronic effects (EC > 10 mg/L) .

Advanced: How can toxicity and efficacy be balanced in preclinical drug development?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.